molecular formula C6H4S2 B1596311 Thieno[3,4-b]thiophene CAS No. 250-65-7

Thieno[3,4-b]thiophene

Cat. No.: B1596311
CAS No.: 250-65-7
M. Wt: 140.2 g/mol
InChI Key: PFZLGKHSYILJTH-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene is an asymmetric fused bithiophene compound, consisting of two thiophene rings. It is known for its electron-withdrawing properties and has gained significant attention in the field of organic electronics due to its ability to stabilize quinoidal resonance and modulate electronic structures .

Synthetic Routes and Reaction Conditions:

    Pd-Catalytic Method: One of the primary methods for synthesizing this compound derivatives involves a palladium-catalyzed reaction.

    Cu-Mediated Coupling: Another method involves the copper-mediated coupling between 4-bromothiophene-3-carbaldehyde and 2-mercaptoacetate.

    Non-Catalytic Multi-Step Cyclization: This method involves the cyclization of 3-substituted thiophene-2-carboxylate.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products:

    Oxidation: this compound oxides.

    Reduction: Reduced this compound derivatives.

    Substitution: Halogenated or alkylated this compound derivatives.

Mechanism of Action

Target of Action

Thieno[3,4-b]thiophene is an asymmetric fused bithiophene containing four functionalization positions . It has been recognized as an extremely attractive electron-withdrawing building block in organic electronics . It is primarily targeted towards the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in the field of organic electronics. The proaromatic thiophene can effectively stabilize the quinoidal resonance of the aromatic thiophene, narrow the energy gap, and modulate the electronic structures of the resulting molecules . This interaction leads to changes in the electronic properties of the target materials, enhancing their performance in applications such as organic solar cells .

Biochemical Pathways

This compound is involved in the optoelectronic properties of organic materials . It is incorporated into the molecular architecture of these materials, altering or improving their fundamental properties . The compound’s effects on these biochemical pathways result in enhanced light-harvesting, semiconducting, and electroluminescent properties .

Result of Action

The introduction of this compound into organic materials results in a modulation of their photophysical properties . For instance, the photoluminescence properties of this compound-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This leads to enhanced performance in applications such as organic solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the performance diversity induced by isomerism is determined by the evident difference in the packing order, which will impact the charge mobility and fill factor . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.

Comparison with Similar Compounds

  • Thieno[3,2-b]thiophene
  • Thieno[2,3-b]thiophene
  • Thieno[3,4-c]thiophene

Comparison:

This compound stands out due to its unique electronic properties and versatility in various scientific and industrial applications. Its ability to stabilize quinoidal resonance and modulate electronic structures makes it a valuable compound in the field of organic electronics.

Properties

IUPAC Name

thieno[2,3-c]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S2/c1-2-8-6-4-7-3-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZLGKHSYILJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CSC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154043-54-6
Record name Thieno[3,4-b]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154043-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00334271
Record name Thieno[3,4-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250-65-7
Record name Thieno[3,4-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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